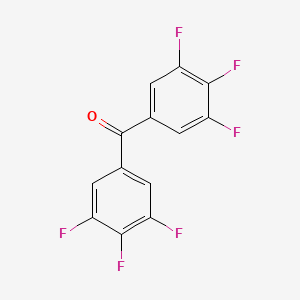
Bis(3,4,5-trifluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Bis(3,4,5-trifluorophenyl)methanone” is a chemical compound with the CAS Number: 1449551-03-4 . It has a molecular weight of 290.16 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H4F6O/c14-7-1-5(2-8(15)11(7)18)13(20)6-3-9(16)12(19)10(17)4-6/h1-4H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Blue Thermally Activated Delayed Fluorescent Emitters
Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone (BPBCz) and related compounds exhibit blue emission color as thermally activated delayed fluorescent (TADF) emitters. Utilizing a donor-acceptor approach, these compounds demonstrate high quantum efficiencies, showcasing their potential in the development of efficient blue TADF devices (Hyeong Min Kim, Jeong Min Choi, & Jun Yeob Lee, 2016).
Antioxidant Properties of Bromophenols
Bromination of bis(3,4-dimethoxyphenyl)methanone yields compounds with notable antioxidant and radical scavenging activities. These activities are comparable to synthetic standard antioxidants, highlighting the potential of these derivatives in developing new antioxidant compounds (H. T. Balaydın et al., 2010).
Electrochemical Oxidation Catalysts
The bis(trifluoromethylsulfonyl)imide anion, when oxidized, forms a radical electrocatalyst that promotes the selective electrooxidation of methanol. This innovative approach utilizes ionic liquids for in situ generation of electrocatalysts, offering a new pathway for methanol redox reactions in practical applications (Yongan Tang et al., 2016).
Fluorinated Fluorophores for Enhanced Photostability
Fluorination of fluorophores, such as through the synthesis of bis(2,4,5-trifluorophenyl)methanone derivatives, substantially enhances photostability and improves spectroscopic properties. This method facilitates access to novel fluorinated analogues of common fluorophores, offering broad applications in fluorescence microscopy and bioimaging (Zachary R. Woydziak, Liqiang Fu, & B. Peterson, 2012).
Memory Devices with Hyperbranched Polyimide
Bis(4-(3, 5-bis(4-amino-2-(trifluoromethyl)phenoxy)phenoxy)phenyl)methanone is a key component in the synthesis of ferrocene-terminated hyperbranched polyimide (HBPI-Fc). HBPI-Fc exhibits nonvolatile bipolar write-once-read-many-times memory character, indicating its promise in memory device applications (Haiwei Tan et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various cellular targets, influencing cell proliferation and migration .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, leading to changes in cellular processes .
Result of Action
Compounds with similar structures have been found to have cytostatic effects, inhibiting cell proliferation and migration .
properties
IUPAC Name |
bis(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4F6O/c14-7-1-5(2-8(15)11(7)18)13(20)6-3-9(16)12(19)10(17)4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFSKWKVYRHUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B2861014.png)
![3-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2861015.png)
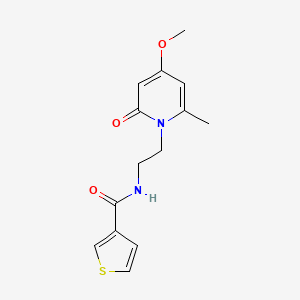

![N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenesulfonohydrazide](/img/structure/B2861022.png)
![6-(4,6-Dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2861024.png)

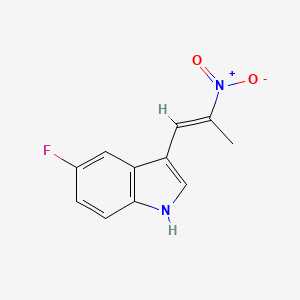
![3-[1-[(4-Methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2861028.png)
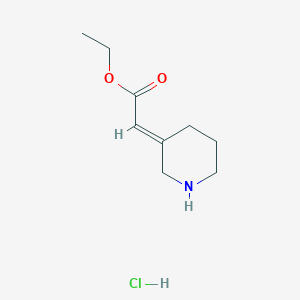
![Sodium 2-[(2-oxopropyl)sulfanyl]acetate](/img/structure/B2861031.png)
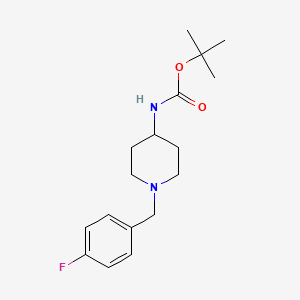
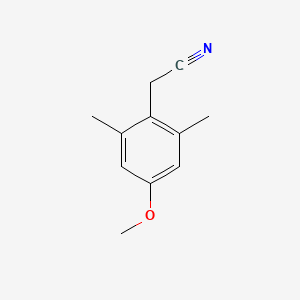
![N-(4-bromo-3-methylphenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2861035.png)